molecular formula C7H6BrNO2 B1374788 6-Bromo-3-methoxypicolinaldehyde CAS No. 945954-95-0

6-Bromo-3-methoxypicolinaldehyde

Cat. No.: B1374788
CAS No.: 945954-95-0
M. Wt: 216.03 g/mol
InChI Key: ATJHFXRPMHJWAT-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxypicolinaldehyde: is an organic compound with the molecular formula C7H6BrNO2 . It is a derivative of picolinaldehyde, featuring a bromine atom at the 6th position and a methoxy group at the 3rd position on the pyridine ring. This compound is primarily used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methoxypicolinaldehyde typically involves the bromination of 3-methoxypicolinaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. The process involves the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high purity of the final product. The compound is then purified through techniques such as recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-Bromo-3-methoxypicolinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where the bromine atom is replaced by other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium azide, thiols, or Grignard reagents are used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation: Formation of 6-bromo-3-methoxypicolinic acid.

    Reduction: Formation of 6-bromo-3-methoxypicolinalcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 6-Bromo-3-methoxypicolinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methoxypicolinaldehyde involves its interaction with specific molecular targets. The bromine and methoxy groups on the pyridine ring influence its reactivity and binding affinity to various enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications and the nature of the target molecules.

Comparison with Similar Compounds

    6-Bromo-3-methoxypyridine: Similar structure but lacks the aldehyde group.

    3-Methoxypicolinaldehyde: Lacks the bromine atom at the 6th position.

    6-Bromo-2-methoxypyridine: Different position of the methoxy group.

Uniqueness: 6-Bromo-3-methoxypicolinaldehyde is unique due to the presence of both the bromine atom and the methoxy group on the pyridine ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

6-bromo-3-methoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-6-2-3-7(8)9-5(6)4-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJHFXRPMHJWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743255
Record name 6-Bromo-3-methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945954-95-0
Record name 6-Bromo-3-methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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